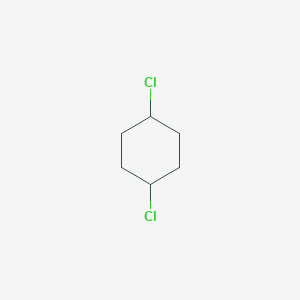

1,4-Dichlorocyclohexane

Übersicht

Beschreibung

1,4-Dichlorocyclohexane: is an organic compound with the molecular formula C₆H₁₀Cl₂ . It is a stereoisomer of this compound, where the chlorine atoms are positioned on opposite sides of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Dichlorocyclohexane can be synthesized through the chlorination of cyclohexane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure the formation of the trans isomer .

Industrial Production Methods: In industrial settings, the production of trans-1,4-dichlorocyclohexane may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Dichlorocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form cyclohexene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

Major Products:

Substitution Reactions: Products include various substituted cyclohexanes depending on the nucleophile used.

Elimination Reactions: The major product is typically cyclohexene.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Stereochemistry Studies

1,4-Dichlorocyclohexane is extensively utilized as a model compound in stereochemistry. Its distinct conformational isomers provide insights into the conformational analysis and stereoisomerism of disubstituted cyclohexanes. The compound exhibits notable differences between its diaxial and diequatorial conformations, influencing its reactivity and stability .

Synthetic Intermediates

DCC serves as an important intermediate in organic synthesis. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The compound's reactivity allows for the formation of more complex organic molecules through various synthetic routes.

Biological and Medicinal Applications

Biological Activity Studies

Research has indicated that trans-1,4-dichlorocyclohexane can be used to study the biological activity of chlorinated cyclohexanes. Investigations focus on its effects on living organisms, including potential toxicological impacts and interactions with biological systems .

Drug Development

DCC is being explored for its potential role in drug development, particularly for targeting specific molecular pathways. Its structural characteristics may contribute to the design of new therapeutic agents.

Industrial Applications

Polymer Production

In the industrial sector, this compound is employed in the production of certain polymers and resins. Its unique structural properties enhance the characteristics of these materials, making them suitable for various applications.

Chemical Manufacturing

DCC is utilized as a reagent in chemical manufacturing processes. It plays a role in producing specialty chemicals and fine chemicals, contributing to the synthesis of diverse industrial products.

Comparison of Isomers

| Isomer Type | Stability | Reactivity | Applications |

|---|---|---|---|

| trans-1,4-Dichlorocyclohexane | Higher due to sterics | Moderate | Stereochemistry studies, Drug development |

| cis-1,4-Dichlorocyclohexane | Lower due to sterics | Higher | Less common in synthesis |

| 1,2-Dichlorocyclohexane | Varies | High | Different synthetic routes |

Case Study 1: Conformational Analysis

A study examined the conformational preferences of polychlorocyclohexanes using DCC as a model compound. The research highlighted that DCC exhibits a preference for the diaxial conformation due to attractive electrostatic interactions between axial chlorine atoms and nearby hydrogen atoms. This finding has implications for understanding the stability of similar compounds in various environments .

Another investigation focused on the biological effects of trans-1,4-dichlorocyclohexane on cellular systems. Results indicated varying degrees of cytotoxicity depending on concentration and exposure duration. This study underscores the importance of understanding chlorinated compounds' biological activity for safety assessments and regulatory considerations .

Wirkmechanismus

The mechanism of action of trans-1,4-dichlorocyclohexane primarily involves its reactivity towards nucleophiles and bases. The presence of chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

cis-1,4-Dichlorocyclohexane: The cis isomer has chlorine atoms on the same side of the cyclohexane ring, leading to different chemical properties and reactivity.

1,2-Dichlorocyclohexane: This compound has chlorine atoms on adjacent carbon atoms, resulting in distinct stereochemistry and reactivity.

1,3-Dichlorocyclohexane: Similar to 1,2-dichlorocyclohexane, but with chlorine atoms separated by one carbon atom

Uniqueness: 1,4-Dichlorocyclohexane is unique due to its trans configuration, which imparts specific stereochemical properties. This configuration affects its reactivity and makes it a valuable compound for studying stereoisomerism and conformational analysis .

Eigenschaften

IUPAC Name |

1,4-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINZDWAXJLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878819, DTXSID50871267 | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16890-91-8, 16749-11-4 | |

| Record name | Cyclohexane, 1,4-dichloro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.